![molecular formula C10H12N4 B13881022 6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine](/img/structure/B13881022.png)
6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine is a heterocyclic compound that features both imidazole and pyridine rings in its structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine typically involves the reaction of 2-chloromethylpyridine with 2-methylimidazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
化学反応の分析
Types of Reactions: 6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole or pyridine derivatives.
科学的研究の応用
6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
The mechanism of action of 6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming coordination complexes that can influence various biochemical pathways. Additionally, its ability to interact with nucleic acids and proteins makes it a valuable tool in medicinal chemistry for drug design and development.
類似化合物との比較
1-Methylimidazole: A simpler imidazole derivative with similar basicity and reactivity.
2-Methylimidazole: Another imidazole derivative with a methyl group at the 2-position.
2-Aminomethylpyridine: A pyridine derivative with an aminomethyl group.
Uniqueness: 6-[(2-Methylimidazol-1-yl)methyl]pyridin-2-amine is unique due to its combined imidazole and pyridine rings, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
特性
分子式 |
C10H12N4 |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
6-[(2-methylimidazol-1-yl)methyl]pyridin-2-amine |
InChI |
InChI=1S/C10H12N4/c1-8-12-5-6-14(8)7-9-3-2-4-10(11)13-9/h2-6H,7H2,1H3,(H2,11,13) |
InChIキー |
USHWQGIGEYNIFL-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN1CC2=NC(=CC=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-1-[(6-methoxypyridin-2-yl)methyl]-4-nitroindazole](/img/structure/B13880939.png)
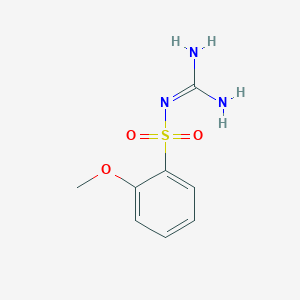
![Ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-3-ethoxypropanoate](/img/structure/B13880942.png)
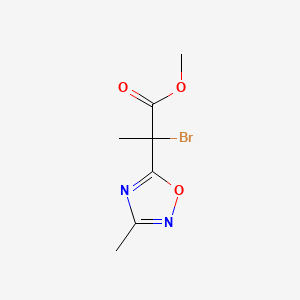
![Tert-butyl 3-methylpyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13880949.png)
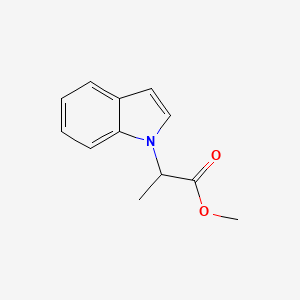
![4-[(2,5-Dichlorophenyl)methoxy]benzene-1,2-diamine](/img/structure/B13880962.png)
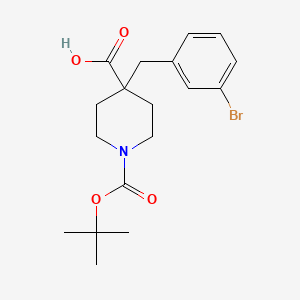
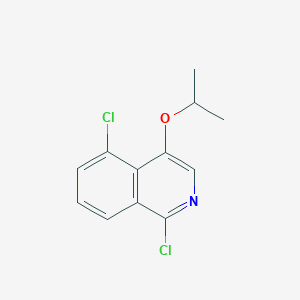
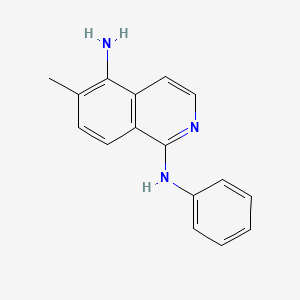
![2-[(2,6-Dichloro-4-nitrophenyl)methyl]-1,3-benzothiazole](/img/structure/B13880992.png)

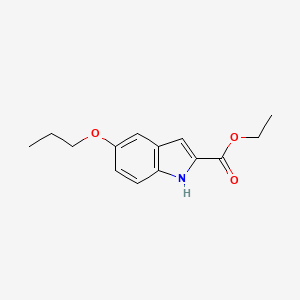
![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzonitrile](/img/structure/B13881014.png)
